(2E)-3-(3-bromo-5-methoxy-4-propoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(3-Bromo-5-methoxy-4-propoxyphenyl)acrylic acid is an organic compound with a complex structure that includes bromine, methoxy, and propoxy functional groups attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methoxy-4-propoxyphenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the phenyl ring.
Propoxylation: The attachment of a propoxy group (-OCH2CH2CH3) to the phenyl ring.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a series of reactions such as condensation and oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-methoxy-4-propoxyphenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
3-(3-Bromo-5-methoxy-4-propoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of advanced materials and polymers with specialized properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-methoxy-4-propoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine, methoxy, and propoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acrylic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-4-methoxyphenyl)acrylic acid
- 3-(3-Bromo-5-methoxyphenyl)acrylic acid
- 3-(3-Bromo-5-propoxyphenyl)acrylic acid
Uniqueness
3-(3-Bromo-5-methoxy-4-propoxyphenyl)acrylic acid is unique due to the specific combination of functional groups attached to the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15BrO4 |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
(E)-3-(3-bromo-5-methoxy-4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15BrO4/c1-3-6-18-13-10(14)7-9(4-5-12(15)16)8-11(13)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)/b5-4+ |
InChI Key |
ZEWFCPCSLWGVHA-SNAWJCMRSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)OC |
Origin of Product |
United States |
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